molecular formula C20H15FN4O2 B10934877 6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934877
M. Wt: 362.4 g/mol
InChI Key: JYVVDCFYXCNILJ-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and therapeutic potential . This particular compound features a fluorophenyl group, a methyl group, and a pyridyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is through the reaction of hydroxylamine with β-diketones or β-ketoesters . The fluorophenyl and pyridyl groups can be introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The pyridyl group can be involved in coupling reactions like Suzuki-Miyaura coupling.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and pyridyl groups may enhance its binding affinity to specific proteins, leading to inhibition or activation of certain pathways . The isoxazole ring can also contribute to its biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar compounds to 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazole derivatives, such as:

The uniqueness of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-(6-METHYL-2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of fluorophenyl, methyl, and pyridyl groups, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C20H15FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15FN4O2/c1-11-4-3-5-17(22-11)24-19(26)15-10-16(13-6-8-14(21)9-7-13)23-20-18(15)12(2)25-27-20/h3-10H,1-2H3,(H,22,24,26)

InChI Key

JYVVDCFYXCNILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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